Menitazene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

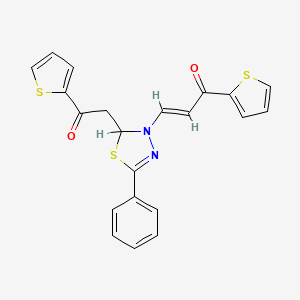

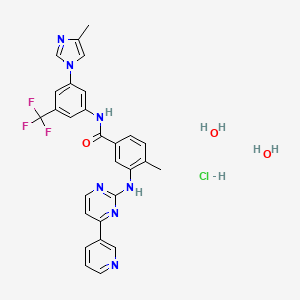

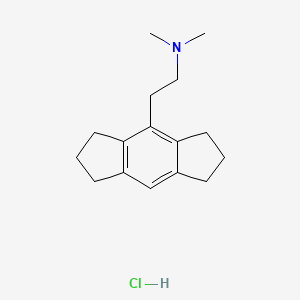

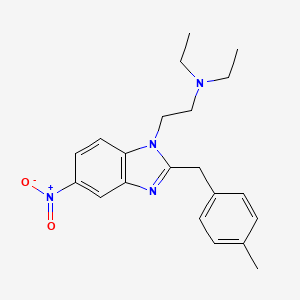

Menitazene is a synthetic opioid belonging to the benzimidazole class of compounds. It is known for its potent analgesic properties, which are significantly stronger than those of morphine. This compound, like other nitazenes, was initially developed in the 1950s but was never marketed due to its high potency and associated risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Menitazene involves the formation of the benzimidazole core structure. This typically starts with the condensation of o-phenylenediamine with a carboxylic acid derivative. The resulting benzimidazole is then further functionalized to introduce the necessary substituents that confer opioid activity .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would involve stringent control of reaction conditions, such as temperature, pressure, and pH, to optimize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Menitazene undergoes various chemical reactions, including:

Oxidation: This reaction can modify the benzimidazole ring or the substituents attached to it.

Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the benzimidazole ring.

Substitution: Common in the functionalization of the benzimidazole ring, where substituents are introduced or replaced.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, alkylating agents, and nucleophiles under various conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines or other reduced derivatives .

Scientific Research Applications

Menitazene has several applications in scientific research:

Mechanism of Action

Menitazene exerts its effects by binding to the mu-opioid receptor in the central nervous system. This binding leads to the inhibition of adenylate cyclase, reducing the production of cyclic adenosine monophosphate (cAMP). The decrease in cAMP levels results in the inhibition of neurotransmitter release, leading to analgesia and euphoria. The compound’s high potency is attributed to its strong affinity for the mu-opioid receptor .

Comparison with Similar Compounds

Menitazene is part of the nitazene family of synthetic opioids, which includes compounds such as:

- Etonitazene

- Isotonitazene

- Protonitazene

- Metonitazene

Uniqueness: this compound is unique due to its specific substitution pattern on the benzimidazole ring, which confers its high potency and distinct pharmacological profile. Compared to other nitazenes, this compound may have different pharmacokinetics and dynamics, influencing its overall effect and potential for abuse .

Properties

CAS No. |

95282-00-1 |

|---|---|

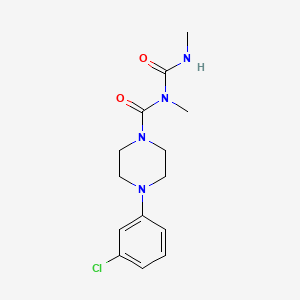

Molecular Formula |

C21H26N4O2 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

N,N-diethyl-2-[2-[(4-methylphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine |

InChI |

InChI=1S/C21H26N4O2/c1-4-23(5-2)12-13-24-20-11-10-18(25(26)27)15-19(20)22-21(24)14-17-8-6-16(3)7-9-17/h6-11,15H,4-5,12-14H2,1-3H3 |

InChI Key |

XGHTZJUKJYZDSW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.